![molecular formula C13H10Cl2N2O2S B2855026 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole CAS No. 1445699-66-0](/img/structure/B2855026.png)
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole, also known as GW 501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It is a selective agonist of PPAR delta, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. GW 501516 has gained significant attention in the scientific community due to its potential applications in various fields, including sports performance enhancement, cancer treatment, and metabolic disorders.
Mecanismo De Acción
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 acts as a selective agonist of PPAR delta, which is a nuclear receptor that regulates the expression of genes involved in lipid metabolism and glucose homeostasis. Upon binding to PPAR delta, 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 induces a conformational change that allows the receptor to heterodimerize with retinoid X receptor (RXR). The PPAR delta-RXR heterodimer then binds to specific DNA sequences in the promoter regions of target genes, leading to their activation or repression.
Biochemical and Physiological Effects:
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis, leading to improved endurance performance. It has also been shown to inhibit cancer cell growth and induce apoptosis, as well as improve insulin sensitivity and glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 in lab experiments include its high potency and selectivity for PPAR delta, as well as its well-established mechanism of action. However, its potential for off-target effects and toxicity should be carefully considered, and appropriate controls should be used to ensure the specificity of its effects.
Direcciones Futuras
There are several future directions for research on 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516. One area of interest is its potential as a therapeutic agent for metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is its potential as a chemopreventive agent for cancer. Additionally, further studies are needed to better understand the long-term effects of 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 on health and performance, as well as its potential for abuse in sports.
Métodos De Síntesis
The synthesis of 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 involves several steps, starting from the reaction of 2,4-dichloro-3-nitropyridine with sodium hydride to form the corresponding pyridine salt. This intermediate is then reacted with 2-aminoindane to yield the desired product. The final step involves the sulfonation of the indole nitrogen with sulfur trioxide to form the sulfonyl group. The overall yield of the synthesis process is around 50%.
Aplicaciones Científicas De Investigación
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been extensively studied for its potential applications in various fields. In sports, it is considered a performance-enhancing drug due to its ability to increase endurance and stamina. It has been shown to activate the PPAR delta pathway, which leads to the upregulation of genes involved in oxidative metabolism and mitochondrial biogenesis. This results in an increase in the capacity of skeletal muscles to utilize fatty acids as an energy source, leading to improved endurance performance.
In cancer treatment, 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been investigated as a potential therapeutic agent due to its ability to inhibit cancer cell growth and induce apoptosis. It has been shown to activate the PPAR delta pathway, which leads to the downregulation of genes involved in cell proliferation and survival. This results in the inhibition of cancer cell growth and induction of apoptosis.
In metabolic disorders, 1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole 501516 has been studied for its potential to improve insulin sensitivity and glucose homeostasis. It has been shown to activate the PPAR delta pathway, which leads to the upregulation of genes involved in glucose metabolism and insulin sensitivity. This results in improved glucose uptake and utilization, leading to improved metabolic health.
Propiedades
IUPAC Name |
1-(2,4-dichloropyridin-3-yl)sulfonyl-2,3-dihydroindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-10-5-7-16-13(15)12(10)20(18,19)17-8-6-9-3-1-2-4-11(9)17/h1-5,7H,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRNFCZTCOKWEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=C(C=CN=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-dichloropyridin-3-yl)sulfonyl]-2,3-dihydro-1H-indole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Azepan-1-ylsulfonyl)phenyl]ethanone](/img/structure/B2854945.png)
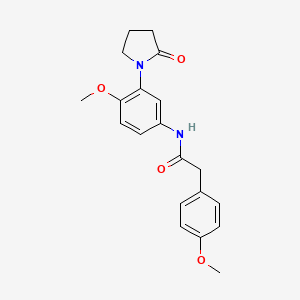

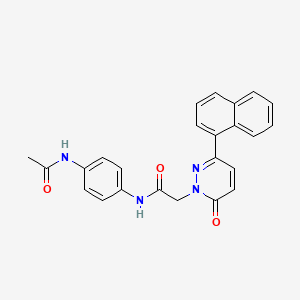
![3-allyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2854952.png)
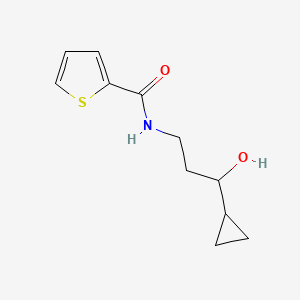
![N-(4-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2854955.png)
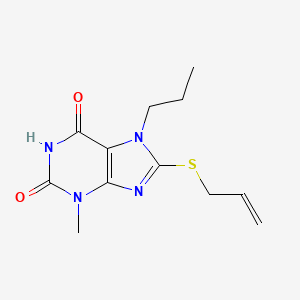
![N-[4-(benzyloxy)phenyl]-2-chloropropanamide](/img/structure/B2854957.png)

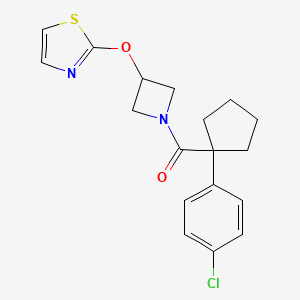
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2854965.png)
![2-(azepan-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2854966.png)